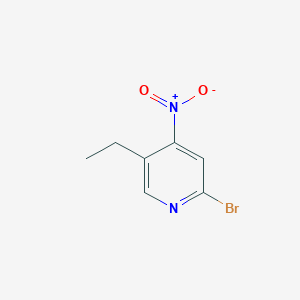
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione”, compounds with similar structures have been synthesized. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has been synthesized from glyoxal and ammonia .Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione and its effects on the NLRP3 inflammasome.
- Safety and efficacy: Further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of cardiovascular diseases.
- Other applications: this compound may have potential applications in other diseases that are associated with inflammation and oxidative stress, such as neurodegenerative diseases and cancer. Further studies are needed to explore these potential applications.
Conclusion:
This compound is a promising candidate for the treatment of cardiovascular diseases. Its potent anti-inflammatory and anti-oxidant effects, as well as its ability to improve endothelial function, reduce arterial stiffness, and decrease blood pressure, make it a potentially valuable therapeutic agent. However, further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione for lab experiments include its potent anti-inflammatory and anti-oxidant effects, as well as its ability to improve endothelial function, reduce arterial stiffness, and decrease blood pressure. These effects make this compound a promising candidate for the treatment of cardiovascular diseases. However, there are also some limitations to using this compound in lab experiments. These include its low yield in the synthesis process, as well as the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. These include:
- Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans.
- Combination therapy: this compound may be used in combination with other drugs for the treatment of cardiovascular diseases. Further studies are needed to determine the optimal combination therapy for this compound.
-
Méthodes De Synthèse
The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminomethylazetidine to form the amide intermediate. The amide intermediate is then cyclized with phosgene to form this compound. The overall yield of this process is around 20%.
Applications De Recherche Scientifique
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied in preclinical models of cardiovascular diseases, including atherosclerosis, hypertension, and heart failure. In these studies, this compound has been shown to have potent anti-inflammatory and anti-oxidant effects, which can help prevent the development and progression of cardiovascular diseases. This compound has also been shown to improve endothelial function, reduce arterial stiffness, and decrease blood pressure. These effects are thought to be mediated by the inhibition of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), which plays a key role in the pathogenesis of cardiovascular diseases.
Propriétés
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-10(4-9-2-1-3-19-9)14-6-8(7-14)15-11(17)5-13-12(15)18/h1-3,8H,4-7H2,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCFJLFNMTDDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



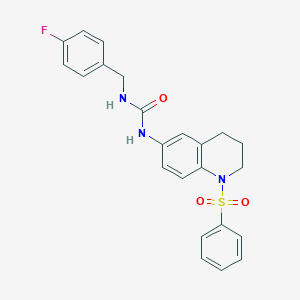
![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

![(5-Methylpyrazin-2-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2400903.png)
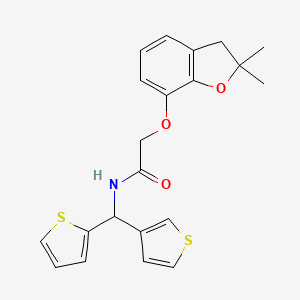
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)
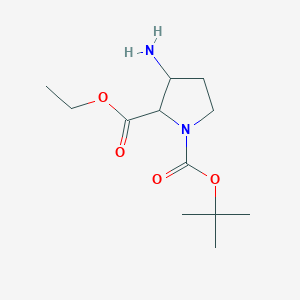
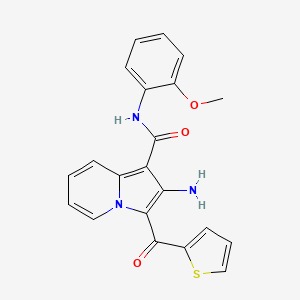
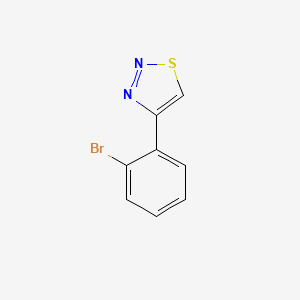
![benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2400911.png)
